![molecular formula C20H18N6O4 B2879060 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide CAS No. 942011-75-8](/img/structure/B2879060.png)
4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide
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Description
4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C20H18N6O4 and its molecular weight is 406.402. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glucose-Sensitive Hydrogels
This compound has potential applications in the development of glucose-sensitive hydrogels. These hydrogels can respond to changes in glucose levels, making them suitable for diabetes management . They can be designed to release hypoglycemic drugs, such as insulin, in response to increased glucose levels, which is crucial for patients with diabetes .
Self-Healing Polymers
The dynamic covalent chemistry of this compound allows it to be used in self-healing polymers. These materials can repair themselves after damage, which is beneficial for longevity and sustainability in various applications, including biomedical devices .
Biomedical Interface Applications
Due to its biocompatibility and non-toxicity, this compound can be incorporated into polysaccharide-based hydrogels for wound dressing . These hydrogels can maintain an optimal environment for wound healing by controlling diffusion, temperature, and humidity .
Biosensing
The compound’s structure makes it a candidate for use in biosensing applications. It can be part of sensors that detect biological markers, which is essential for early diagnosis and monitoring of various diseases .
Bioimaging
In bioimaging, this compound could be used to enhance the contrast or specificity of images. This application is vital for medical diagnostics and research, allowing for better visualization of biological processes .
Organic Electronics
The electronic properties of this compound suggest its use in organic electronics. It could be a component in the design of organic light-emitting diodes (OLEDs) or other electronic devices that require organic materials with specific electronic characteristics .
Photopolymerization
This compound may also find use in photopolymerization processes. It could act as a photoinitiator or a part of the polymer structure in light-curable materials , which are used in various industrial and dental applications .
Non-Linear Optical (NLO) Applications
Lastly, the compound’s structure is conducive to NLO applications. It can be used in the development of materials for optical data storage or laser technology , where non-linear optical properties are required .
properties
IUPAC Name |
4-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c21-17(28)13-6-8-14(9-7-13)22-16(27)12-26-19(30)18(29)25-11-10-24(20(25)23-26)15-4-2-1-3-5-15/h1-9H,10-12H2,(H2,21,28)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFUUKMUYNZDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide |
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